molecular formula C16H10N4O3 B5624951 N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide

Cat. No. B5624951
M. Wt: 306.27 g/mol
InChI Key: NULMNAYKUZEVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields due to its unique structure and properties.

Synthesis Analysis

The synthesis of related pyrazole carboxamide derivatives involves reactions like the TBTU-mediated synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved in high yield and purity from pyrazole carboxylic acid with amines in the presence of catalysts and bases in acetonitrile at room temperature (Prabakaran, Khan, & Jin, 2012).

Molecular Structure Analysis

The structure of similar pyrazole derivatives, such as 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been characterized by various methods like elemental analysis, NMR, MS, UV–visible spectra, and X-ray diffraction studies. These compounds typically exhibit complex molecular geometries and are stabilized by various intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds like α′,α′-disilylated tertiary benzamides, similar in structure to the target compound, can undergo various chemical reactions, including Peterson olefination and cycloaddition, to produce diverse derivatives including isoquinolines and pyrroles (Cuevas, Patil, & Snieckus, 1989).

Physical Properties Analysis

The physical properties of these compounds can be influenced by their molecular structure. For instance, the crystal and molecular structure, as well as the physical state, can be determined through X-ray diffraction and other spectroscopic methods. The pyrazole ring in related compounds often adopts specific conformations which are crucial for their physical properties (Osyanin et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are often correlated with the molecular structure. Studies on similar compounds, like carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, have shown that they can be synthesized in good yields under specific conditions, demonstrating the impact of molecular structure on their chemical behavior (Liu et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, some compounds with similar structures are used as chemosensors, with their mechanism of action involving photoinduced electron transfer .

properties

IUPAC Name

N-(1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14(12-7-8-17-18-12)19-20-15(22)10-5-1-3-9-4-2-6-11(13(9)10)16(20)23/h1-8H,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULMNAYKUZEVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.